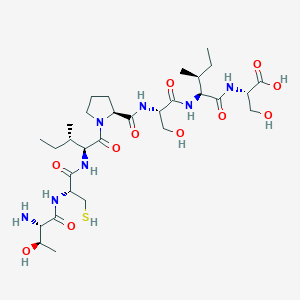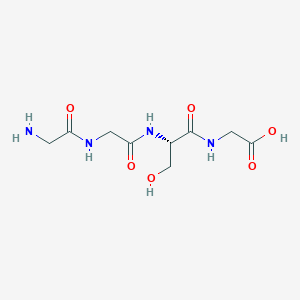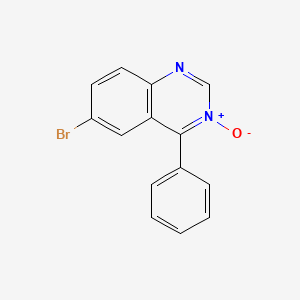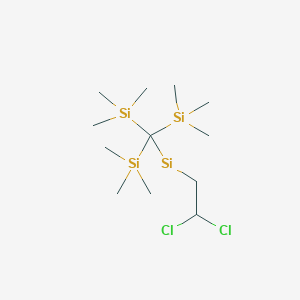![molecular formula C24H48Si6 B14251893 2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne CAS No. 176852-19-0](/img/structure/B14251893.png)
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[1042]octadeca-1(17),12(18),17-trien-6-yne is a complex organosilicon compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne typically involves multiple steps, including the formation of silicon-carbon bonds and the construction of the bicyclic framework. Common reagents used in the synthesis include organosilicon precursors, catalysts, and solvents that facilitate the formation of the desired structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon-carbon framework.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of high-performance materials with enhanced thermal and chemical stability.
Mecanismo De Acción
The mechanism by which 2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylcyclotrisiloxane: Another organosilicon compound with a cyclic structure.
Octamethylcyclotetrasiloxane: Known for its use in silicone-based materials.
Decamethylcyclopentasiloxane: Commonly used in personal care products.
Uniqueness
2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne stands out due to its bicyclic structure and the presence of multiple silicon atoms, which confer unique chemical and physical properties. These characteristics make it a valuable compound for specialized applications in various fields.
Propiedades
Número CAS |
176852-19-0 |
|---|---|
Fórmula molecular |
C24H48Si6 |
Peso molecular |
505.1 g/mol |
InChI |
InChI=1S/C24H48Si6/c1-25(2)15-16-26(3,4)18-20-28(7,8)24-14-13-23(27(5,6)19-17-25)29(9,10)21-22-30(24,11)12/h17-22H2,1-12H3 |
Clave InChI |
FNKNKMLJFKYKNC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC[Si](C2=C=C=C([Si](CC[Si](C#C1)(C)C)(C)C)[Si](CC[Si]2(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)


![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)

![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)


![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

